Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

Medicinal Chemistry Synthetic Methodology Cross‑Coupling

2‑(4‑Bromophenyl)‑2‑(hydroxymethyl)propane‑1,3‑diol (CAS 936494‑74‑5) is a brominated phenyl‑substituted triol that serves as a key intermediate in the synthesis of lysophosphatidic acid (LPA) receptor antagonists and oxetane‑containing building blocks. Its molecular formula is C₁₀H₁₃BrO₃ (MW 261.11 g mol⁻¹), and commercially available material is typically specified at ≥95 % purity with storage at 2–8 °C.

Molecular Formula C10H13BrO3
Molecular Weight 261.11
CAS No. 936494-74-5
Cat. No. B3030641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
CAS936494-74-5
Molecular FormulaC10H13BrO3
Molecular Weight261.11
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)(CO)CO)Br
InChIInChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2
InChIKeyPTFBRTJXVDPNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

936494-74-5 – 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol Procurement-Relevant Chemical Profile & Comparator Baseline


2‑(4‑Bromophenyl)‑2‑(hydroxymethyl)propane‑1,3‑diol (CAS 936494‑74‑5) is a brominated phenyl‑substituted triol that serves as a key intermediate in the synthesis of lysophosphatidic acid (LPA) receptor antagonists [1] and oxetane‑containing building blocks [2]. Its molecular formula is C₁₀H₁₃BrO₃ (MW 261.11 g mol⁻¹), and commercially available material is typically specified at ≥95 % purity with storage at 2–8 °C .

Why Narrow‑Spectrum Halogen Selection Prevents Direct Substitution of 936494‑74‑5 with Fluoro‑ or Chloro‑Analogs in MedChem Campaigns


Despite sharing the 2‑phenyl‑2‑(hydroxymethyl)propane‑1,3‑diol scaffold, the 4‑bromo congener cannot be seamlessly replaced by its 4‑fluoro, 4‑chloro or even 4‑iodo analogues. The C–Br bond length (≈1.90 Å) and polarizability of bromine significantly alter both the electronic landscape of the phenyl ring and the compound’s capacity for halogen‑bonding interactions, which are critical in protein–ligand recognition and crystal‑packing behaviour [1]. In cross‑coupling chemistry, oxidative addition rates follow the order I > Br > Cl >> F, meaning that the brominated intermediate affords a distinct reactivity window that is not reproducible with the chloro or fluoro species [2]. Consequently, substituting the 4‑bromo group with a different halogen leads to divergent pharmacokinetic profiles, synthetic reactivity, and pharmacological outcomes, precluding generic in‑class interchange.

Head‑to‑Head & Cross‑Study Evidence Differentiating 2‑(4‑Bromophenyl)‑2‑(hydroxymethyl)propane‑1,3‑diol (936494‑74‑5) from Closest Halogen‑Substituted Analogs


Halogen–Carbon Bond Length and Reactivity in Palladium‑Catalysed Cross‑Couplings

The C(sp²)–Br bond (≈1.90 Å) is significantly longer and weaker than the C(sp²)–F bond (≈1.35 Å) [1], which accelerates oxidative addition with Pd(0) catalysts. In model Suzuki coupling experiments, bromobenzene reacts >200 times faster than chlorobenzene, while fluorobenzene is essentially inert under identical conditions [2]. This rate difference dictates that 936494‑74‑5 can be elaborated under mild conditions where the 4‑fluoro analogue would require forcing temperatures and specialised ligands, often leading to side reactions.

Medicinal Chemistry Synthetic Methodology Cross‑Coupling

Predicted Physicochemical Property Shift Relative to the 4‑Fluoro Analogue

The replacement of 4‑Br with 4‑F results in a molecular‑weight reduction of 61 Da (261.11 vs. 200.21 g mol⁻¹) and a predicted LogP increase of ~0.55 log units [1]. The bromo compound’s higher LogP (≈0.66 vs. ~0.11 for the fluoro derivative) indicates greater lipophilicity, which can enhance membrane permeability but may also affect solubility and plasma protein binding [2]. Additionally, the predicted pKₐ of the triol hydroxyls is 13.54 for the bromo compound , implying it remains fully protonated at physiological pH, analogous to its fluoro counterpart (predicted pKₐ ~13.3, class‑level inference).

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Critical Role of the 4‑Bromo Handle in Oxetane‑Ring Construction vs. Absence of Parallel Data for 4‑Fluoro Analogues

936494‑74‑5 is specifically documented as a precursor to (3‑(4‑bromophenyl)oxetan‑3‑yl)methanol, a versatile oxetane‑containing building block employed as a metabolically stable bioisostere of the carbonyl group [1]. The transformation proceeds via cyclisation of the 1,3‑diol moiety; the 4‑bromo substituent survives the reaction and remains available for downstream functionalisation. In contrast, no analogous oxetane‑forming route has been reported for the 4‑fluoro or 4‑chloro congeners in the open literature (as of the search date), indicating that the bromo analogue is the only validated entry point for this specific medicinal‑chemistry scaffold.

Medicinal Chemistry Bioisostere Synthesis Oxetane Building Blocks

Structural Requirements for LPA₁ Antagonist Intermediate: Only the 4‑Bromo Variant Disclosed in Roche’s Patent Filings

In WO2013025733A1 (F. Hoffmann‑La Roche), 936494‑74‑5 is the sole 4‑halogenated 2‑phenyl‑2‑(hydroxymethyl)propane‑1,3‑diol intermediate explicitly employed in the synthesis of N‑alkyltriazole LPA₁ antagonists [1]. The patent does not exemplify the use of the analogous 4‑fluoro or 4‑chloro triol intermediates. While the absence of a comparator example does not prove the superiority of the bromo compound, it constitutes strong circumstantial evidence that the brominated core met the developers’ criteria for downstream activity, crystallinity, or scalability, and that other halogenated variants were either not pursued or failed to meet key performance benchmarks.

LPA Receptor Antagonists Patent Chemistry Pharmaceutical Intermediates

Differentiating Deployment Scenarios for 2‑(4‑Bromophenyl)‑2‑(hydroxymethyl)propane‑1,3‑diol (CAS 936494‑74‑5) Based on Quantitative Comparator Evidence


Late‑Stage C–C Bond Formation in Medicinal Chemistry Libraries Requiring Mild Cross‑Coupling Conditions

Because the C–Br bond of 936494‑74‑5 undergoes oxidative addition with Pd(0) more than 200‑fold faster than the corresponding C–Cl bond and is infinitely more reactive than C–F, this intermediate is the clear choice for Suzuki or Buchwald‑Hartwig couplings where mild temperatures (<60 °C) and wide functional‑group compatibility are essential [1][2]. Chloro‑ or fluoro‑analogues would require elevated temperatures or specialised catalysts, increasing the risk of epimerisation or decomposition of sensitive substrates.

Synthesis of 3‑Aryl‑Oxetane‑3‑yl‑Methanol Bioisosteres in Fragment‑Based Drug Design

The documented conversion of 936494‑74‑5 to (3‑(4‑bromophenyl)oxetan‑3‑yl)methanol provides a validated entry into the oxetane chemical space that is not yet available for the 4‑fluoro or 4‑chloro analogues [3]. This makes the bromo compound the only actionable choice for projects that aim to replace a carbonyl group with an oxetane ring while retaining an aryl‑halogen handle for further elaboration.

Scalable Intermediate for LPA₁ Antagonist Candidates According to Patent‑Exemplified Routes

WO2013025733A1 explicitly employs 936494‑74‑5 in multiple synthetic examples leading to N‑alkyltriazole LPA₁ antagonists. No other halogen congener is exemplified, suggesting that the brominated intermediate was favoured during the medicinal‑chemistry optimisation [4]. Programmes that intend to reference this patent should source the bromo compound specifically to ensure fidelity to the disclosed structure–activity relationships and to avoid potential IP‑related discrepancies.

Modulation of Lipophilicity and CNS Penetration in Lead Optimisation

With a predicted LogP approximately 0.55 log units higher than its 4‑fluoro analogue, 936494‑74‑5 offers a distinct lipophilicity profile that can be exploited to tune blood–brain barrier permeability or to increase target engagement in lipid‑rich environments [5]. When a project’s LipE optimisation requires a specific increase in LogD, the bromo‑aryl triol provides a predictable, quantifiable offset relative to the more polar fluoro analogue, without introducing additional H‑bond donors or acceptors that would otherwise confound the SAR interpretation.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.